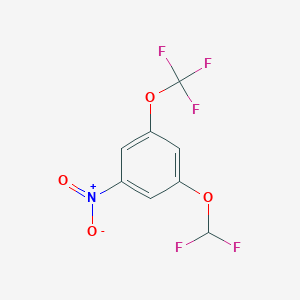

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene

描述

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene is a polyfluorinated aromatic compound characterized by three substituents on the benzene ring: a difluoromethoxy (-OCF₂H) group at position 1, a nitro (-NO₂) group at position 3, and a trifluoromethoxy (-OCF₃) group at position 4. This combination of electron-withdrawing substituents imparts unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical research.

The nitro group’s strong electron-withdrawing nature may render the aromatic ring less reactive toward electrophilic substitution but more amenable to reduction reactions, as seen in the conversion of nitroarenes to diamines (e.g., in benzimidazole synthesis) .

属性

IUPAC Name |

1-(difluoromethoxy)-3-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO4/c9-7(10)17-5-1-4(14(15)16)2-6(3-5)18-8(11,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIGODGRRIDLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Trifluoromethoxybenzene Precursors

A common starting point is a chlorinated benzene derivative bearing a trifluoromethoxy group, such as 1,2-dichloro-4-trifluoromethoxybenzene. This intermediate can be prepared by known methods involving the reaction of phenols with trifluoromethylating agents or by oxidation of difluorocarbene species followed by trifluoromethoxylation.

Difluoromethoxy Group Introduction

The difluoromethoxy group is typically introduced via nucleophilic substitution reactions using difluoromethyl ether or difluorocarbene precursors. For example, phenols can be transformed into difluoromethoxy derivatives by reacting with bromo(difluoro)acetic acid under basic conditions, which generates difluorocarbene intermediates that react with phenolate ions to form the difluoromethoxy substituent.

Detailed Synthetic Procedure

Nucleophilic Aromatic Substitution

- A chlorinated benzene derivative bearing a trifluoromethoxy substituent is reacted with difluoromethyl ether or difluorocarbene precursors under basic conditions (e.g., potassium carbonate) to substitute the chlorine with a difluoromethoxy group.

- The reaction typically proceeds via the formation of a phenolate ion intermediate, which attacks the electrophilic difluorocarbene species to form the difluoromethoxy group.

Nitration

- The nitro group is introduced by nitration of the difluoromethoxy-trifluoromethoxybenzene intermediate.

- Nitration is performed using standard nitrating agents such as concentrated nitric acid or mixed acid systems under controlled temperature to achieve selective substitution at the 3-position relative to the difluoromethoxy group.

Typical Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Difluoromethoxylation | Bromo(difluoro)acetic acid, K2CO3, phenol derivative, 12 h | Formation of 1-(difluoromethoxy)benzene |

| Trifluoromethoxylation | Ph3P+CF2CO2−, AgF, 2,2′-bipyridine, THF, 60°C, 30 min | Introduction of trifluoromethoxy group |

| Nitration | Concentrated HNO3 or mixed acid, controlled temperature | Selective nitration at 3-position |

Representative Synthetic Route Summary

- Starting Material: 1,2-dichloro-4-trifluoromethoxybenzene

- Step 1: Nucleophilic substitution with difluoromethyl ether or difluorocarbene precursor to install difluoromethoxy group at position 1.

- Step 2: Controlled nitration to introduce nitro group at position 3.

- Step 3: Purification by column chromatography to isolate 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene.

Research Findings and Mechanistic Insights

- The generation of difluorocarbene intermediates is critical and can be achieved via thermal decomposition of bromo(difluoro)acetic acid in the presence of base.

- The trifluoromethoxy group is introduced via oxidation of difluorocarbene and subsequent trifluoromethoxylation using silver fluoride and phosphonium salts, enabling efficient formation of the OCF3 group.

- Nitration selectivity is influenced by the electron-withdrawing effects of fluorinated groups, requiring careful control of reaction conditions to avoid over-nitration or undesired substitution patterns.

Data Table: Key Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Difluoromethoxylation | Bromo(difluoro)acetic acid, K2CO3 | Room temp | 12 h | ~51 | Isolated as light-yellow oil |

| Trifluoromethoxylation | Ph3P+CF2CO2−, AgF, 2,2′-bipyridine, THF | 60°C | 30 min | High | Requires inert atmosphere (N2) |

| Nitration | Concentrated HNO3 or mixed acid | 0-50°C | 1-2 h | Moderate | Selective nitration at 3-position |

化学反应分析

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen fluoride, pyridine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Industry: The compound is used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the fluorinated ethers allows the compound to interact with biological molecules in unique ways, potentially leading to the modulation of specific pathways. detailed studies on its exact mechanism of action are still ongoing.

相似化合物的比较

Table 1: Substituent Effects on Key Properties of Analogous Compounds

Key Observations:

Electron-Withdrawing Group Synergy : The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups both withdraw electron density via inductive effects, but -OCF₃ is more electronegative. This difference influences reactivity in cross-coupling reactions; for example, bromo-substituted analogs undergo efficient Pd-catalyzed arylations , whereas the nitro group in the target compound may limit such reactivity due to excessive ring deactivation.

Nitro Group Utility : The nitro group enables reduction to amines (e.g., for benzodiazepine or benzimidazole synthesis) , a pathway less feasible in bromo- or fluoro-substituted analogs. However, nitro-containing compounds may exhibit higher toxicity, limiting their biomedical applications .

Lipophilicity and Bioactivity: Fluorinated alkoxy groups enhance lipid solubility, a critical factor in agrochemicals like oxyfluorfen . The target compound’s dual -OCF₃ and -OCF₂H groups may offer superior environmental persistence compared to mono-fluorinated analogs.

生物活性

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique chemical structure and potential biological activities. The presence of difluoromethoxy and trifluoromethoxy functional groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula: CHFNO

- Molecular Weight: 273.11 g/mol

The compound's structure includes electronegative fluorine atoms, which significantly influence its binding affinity to various biological targets, potentially improving metabolic stability and bioavailability in drug formulations.

Biological Activity

Research indicates that this compound may interact with specific enzymes and receptors, acting as a modulator in biochemical pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological effects.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation: It may act on various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could help mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | Similar fluorinated substituents | Different substitution pattern on the aromatic ring |

| 1,3-Bis(trifluoromethyl)benzene | Contains two trifluoromethyl groups | Lacks difluoromethoxy group |

| 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene | Similar but with different nitro positioning | Unique combination of functional groups |

| 1-Nitro-3-(trifluoromethoxy)benzene | Lacks difluoromethoxy group | Different reactivity due to absence of difluoro group |

This table illustrates how the distinct combination of functional groups in this compound imparts unique chemical and physical properties, enhancing its potential applications in research and industry.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction: A recent study explored the interaction of this compound with cytochrome P450 enzymes, revealing significant inhibition that suggests potential for drug development targeting metabolic pathways.

- Receptor Binding Affinity: Research demonstrated that this compound exhibits high binding affinity to certain G-protein coupled receptors (GPCRs), indicating its potential role as a therapeutic agent in modulating receptor activity.

- Antioxidant Properties: Another study highlighted the compound's ability to scavenge free radicals, suggesting its utility as an antioxidant agent in preventing cellular damage.

常见问题

What are effective synthetic strategies for 1-difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene, considering its electron-deficient aromatic system?

Answer:

Synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions . For NAS, activating groups like nitro or trifluoromethoxy direct substitutions; for example, brominated intermediates (e.g., 1-bromo-3-(trifluoromethoxy)benzene) react with difluoromethoxide sources under basic conditions (e.g., LDA in THF) . Alternatively, coupling reactions using Suzuki-Miyaura or Ullmann protocols can introduce substituents selectively. Key considerations include:

- Solvent choice : Polar aprotic solvents (THF, DCM) enhance reactivity .

- Catalyst optimization : Palladium catalysts for cross-couplings require ligand tuning to avoid dehalogenation side reactions .

- Reaction monitoring : TLC (chloroform:methanol, 9:1) or HPLC ensures intermediate purity .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Answer:

- 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) exhibit downfield shifts (δ 7.3–7.5 ppm). Ether linkages (difluoromethoxy) show singlet peaks at δ ~5.18 ppm .

- MS-ESI : Confirms molecular weight (e.g., [M+H]+ at 287.06 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with methanol/ammonium formate gradients (10–90% B) assess purity and detect byproducts .

What experimental challenges arise during nitration of trifluoromethoxy-substituted benzene derivatives?

Answer:

Nitration of electron-deficient aromatics faces competing pathways (e.g., over-nitration or ring oxidation). Mitigation strategies include:

- Directed nitration : Use meta-directing groups (e.g., trifluoromethoxy) to control regiochemistry .

- Mild nitrating agents : HNO3/H2SO4 mixtures at 0–5°C minimize side reactions .

- In situ monitoring : IR spectroscopy tracks nitro group formation and avoids over-reaction .

How can computational methods predict the electronic and steric effects of substituents in this compound?

Answer:

- DFT calculations : Model electron density to predict sites for electrophilic attack (e.g., para to nitro groups) .

- Conformational analysis : Ab initio studies (electron diffraction) reveal rotational barriers of trifluoromethoxy groups, influencing reactivity .

- Docking studies : For biological applications, simulate interactions with enzyme active sites (e.g., ADAM-17 inhibition) .

How to address contradictory yield data in similar synthetic protocols?

Answer:

Discrepancies often stem from uncontrolled variables :

- Catalyst purity : Trace moisture in Pd catalysts reduces coupling efficiency .

- Solvent drying : Anhydrous THF vs. technical-grade impacts NAS reaction rates .

- Temperature gradients : Exothermic nitration requires precise cooling to avoid decomposition .

Resolution : Reproduce reactions with strict parameter control (e.g., glovebox conditions, standardized reagents) and report detailed protocols .

What are advanced strategies for analyzing competing reaction pathways in multi-substituted benzene systems?

Answer:

- Kinetic isotope effects (KIE) : Differentiate between radical and polar mechanisms in halogenation .

- Isotopic labeling : 18O or 19F tracers track substituent orientation during NAS .

- In situ spectroscopy : Raman or UV-vis monitors intermediates in real time, revealing transient species .

How to optimize regioselectivity in electrophilic substitutions for this compound?

Answer:

- Steric shielding : Bulky substituents (e.g., trifluoromethoxy) block ortho positions, directing reactions to para sites .

- Electronic tuning : Nitro groups enhance meta-directing effects; adjust reagent electrophilicity (e.g., NO2+ vs. AcONO2) .

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

What safety and handling protocols are critical for lab-scale synthesis?

Answer:

- Fluorinated intermediates : Use PTFE-lined equipment to prevent corrosion .

- Nitro compounds : Store in amber vials under inert gas to avoid light-/moisture-induced decomposition .

- Waste disposal : Neutralize acidic byproducts (e.g., H2SO4 from nitration) before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。